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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzoic acid

Cat. No.: B1282025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromo-3-chlorobenzoic acid. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents a combination of reported data for closely
related analogs and predicted spectral characteristics. This information is intended to serve as
a valuable resource for the identification, characterization, and utilization of 4-bromo-3-
chlorobenzoic acid in research and development.

Chemical Properties and Structure

4-bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular
formula C7H4BrCIlO2.[1] Its chemical structure and key properties are fundamental to

interpreting its spectral data.
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Property Value Source

Molecular Formula C7H4BrClO:2 PubChem[1]
Molecular Weight 235.46 g/mol PubChem[1]
CAS Number 25118-59-6 PubChem[1]
IUPAC Name 4-bromo-3-chlorobenzoic acid PubChem[1]
Canonical SMILES leCC(:C(C:C1C(:O)O)CI)B PubChem[1]
InChl Key PSKJIHDVFDVNBU- PubChem[1]
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Spectroscopic Data

The following sections detail the expected *H NMR, 3C NMR, Mass Spectrometry, and IR

spectral data for 4-bromo-3-chlorobenzoic acid.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy provides information about the chemical environment of the hydrogen

atoms in a molecule. For 4-bromo-3-chlorobenzoic acid, three aromatic protons and one

carboxylic acid proton are expected. The predicted chemical shifts (8) are influenced by the

electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

Proton Assignment

Predicted Chemical

Predicted Coupling

Predicted Multiplicity

Shift (ppm) Constant (J) in Hz
H-2 ~8.1-8.3 d ~2.0
H-5 ~7.8-8.0 d ~8.5
H-6 ~7.6-7.8 dd ~8.5,2.0
-COOH ~10-13 brs

d: doublet, dd: doublet of doublets, br s: broad singlet
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13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon framework of a molecule. For 4-

bromo-3-chlorobenzoic acid, seven distinct carbon signals are anticipated.

Carbon Assignment

Predicted Chemical Shift (ppm)

c-1 ~130-133
C-2 ~132-135
c-3 ~134-137
C-4 ~125-128
c5 ~130-133
C-6 ~128-131
-COOH ~165-170

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For 4-bromo-3-chlorobenzoic acid, the molecular ion peak would be expected to

show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

lon

Expected m/z

Notes

[M]*

234/236/238

The molecular ion peak will
exhibit a complex isotopic
pattern due to the presence of
79Br, 81Br, 35Cl, and 37Cl
isotopes. The most abundant

peak will be at m/z 234.

[M-OH]*

217/219/221

Loss of the hydroxyl radical

from the carboxylic acid group.

[M-COOH]*

189/191/193

Loss of the carboxyl group.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-bromo-3-chlorobenzoic acid is expected to show characteristic absorption
bands for the carboxylic acid group and the substituted aromatic ring.

Expected Absorption Range

Functional Group Vibration Mode
(cm™)
O-H (Carboxylic Acid) 2500-3300 (broad) Stretching
C=0 (Carboxylic Acid) 1680-1710 Stretching
C=C (Aromatic) 1450-1600 Stretching
C-O (Carboxylic Acid) 1210-1320 Stretching
C-ClI 700-850 Stretching
C-Br 500-650 Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
compound like 4-bromo-3-chlorobenzoic acid.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-20 mg of the solid 4-bromo-3-chlorobenzoic acid sample.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCIs) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved; gentle
warming or sonication may be necessary.

Data Acquisition:

 Insert the NMR tube into the spectrometer.
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e Acquire the *H and 3C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]

e For *H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-
noise ratio.

e For 3C NMR, a larger number of scans will be required due to the lower natural abundance
of the 13C isotope.

Data Processing:

e Process the raw data using appropriate NMR software. This includes Fourier transformation,
phase correction, and baseline correction.

o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0
ppm).[3]

Mass Spectrometry

Sample Preparation:

o Prepare a dilute solution of 4-bromo-3-chlorobenzoic acid in a suitable volatile solvent
such as methanol or acetonitrile.[2] A typical concentration for electrospray ionization (ESI) is
in the range of 1-10 pg/mL.[2]

« Filter the sample solution through a syringe filter (e.g., 0.22 yum) to remove any particulate
matter.[2]

Data Acquisition:

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

e Acquire the mass spectrum using an appropriate ionization technique. Electron ionization
(El) or electrospray ionization (ESI) are common methods. For ESI, both positive ((M+H]*)
and negative ([M-H]~) ion modes can be used.[2]

Data Analysis:
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« |dentify the molecular ion peak and analyze its isotopic pattern to confirm the presence of
bromine and chlorine.[2]

» Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of dry 4-bromo-3-chlorobenzoic acid with approximately
100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

e Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

e Record a background spectrum of the empty sample compartment.

» Place the KBr pellet in the sample holder of the FTIR spectrometer.

e Record the sample spectrum, typically in the range of 4000 cm~* to 400 cm~1.
Data Analysis:

« ldentify the characteristic absorption bands corresponding to the different functional groups
in the molecule.

Visualizations
General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.
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General Spectroscopic Analysis Workflow

Sample Preparation

Chemical Compound

'

Dissolution in
Appropriate Solvent

'

Purification/
Filtration
v Spectroscopic Analysis -
NMR Spectroscopy
(1H, 13C) Mass Spectrometry IR Spectroscopy

Data Processing & Interpretation

Process NMR Data Process MS Data Process IR Data

Structure Elucidation
& Verification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and NMR Atom Numbering

The diagram below shows the molecular structure of 4-bromo-3-chlorobenzoic acid with the
atoms numbered for reference in the NMR data tables.
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Caption: Molecular structure of 4-bromo-3-chlorobenzoic acid with atom numbering for NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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